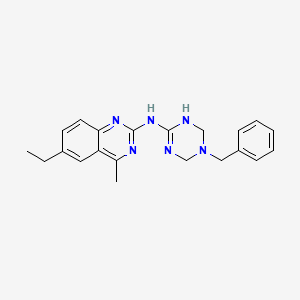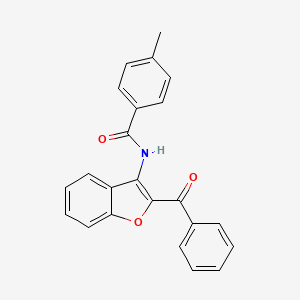![molecular formula C25H15NO5 B11572443 (4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11572443.png)
(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a chromene ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4H-chromen-4-one under basic conditions to form the intermediate chromene derivative. This intermediate is then reacted with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene and oxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may interfere with cell signaling pathways, resulting in anticancer activity by inducing apoptosis and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound also contains the benzodioxole group and is used as an organic building block.
4-BENZO (1,3)DIOXOL-5-YL-BUTAN-2-ONE: Another benzodioxole derivative with applications in organic synthesis.
Uniqueness
4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of benzodioxole, chromene, and oxazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C25H15NO5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
(4Z)-4-[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H15NO5/c27-25-23(26-24(31-25)15-6-2-1-3-7-15)18-13-21(30-19-9-5-4-8-17(18)19)16-10-11-20-22(12-16)29-14-28-20/h1-13H,14H2/b23-18- |
InChIキー |
RWOAORARPOUTQR-NKFKGCMQSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C/C(=C/4\C(=O)OC(=N4)C5=CC=CC=C5)/C6=CC=CC=C6O3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C4C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572365.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11572371.png)

![7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572392.png)
![Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11572411.png)
![N-[(4E)-2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11572412.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572415.png)
![{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11572420.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11572422.png)
![N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11572425.png)
![7-(Tert-butyl)-2-(5-methyl-2-furyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B11572431.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572437.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572449.png)

